molecular formula C17H16F3NO2 B4749664 2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine

2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine

Cat. No. B4749664
M. Wt: 323.31 g/mol
InChI Key: LJDUYNNVIBZNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine, commonly known as 2C-TFM, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized in 1998 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-TFM is a potent psychedelic compound that has gained significant attention in the scientific community due to its unique molecular structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2C-TFM involves its interaction with serotonin receptors in the brain. It has a high affinity for the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. 2C-TFM also interacts with other serotonin receptors, including the 5-HT2C and 5-HT7 receptors. The exact mechanism of action of 2C-TFM is not fully understood, but it is believed to involve the modulation of serotonin signaling pathways in the brain.
Biochemical and Physiological Effects:
2C-TFM has been shown to have a range of biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to changes in mood, perception, and cognition. It has also been shown to have effects on cardiovascular function, including changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2C-TFM for lab experiments is its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of 2C-TFM is its potential for toxicity and adverse effects, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2C-TFM. One area of interest is its potential therapeutic applications in the treatment of mood disorders and other psychiatric conditions. Another area of interest is its potential use as a tool for studying the role of serotonin in various physiological processes. Further research is needed to fully understand the mechanism of action and potential applications of 2C-TFM.

Scientific Research Applications

2C-TFM has been studied extensively in the scientific community due to its potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood, anxiety, and other physiological processes. Studies have shown that 2C-TFM has potential applications in the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)14-4-1-13(2-5-14)10-21-8-7-12-3-6-15-16(9-12)23-11-22-15/h1-6,9,21H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDUYNNVIBZNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-[4-(trifluoromethyl)benzyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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